Cesium;sulfane;dodecaborate

Description

Historical Trajectory and Foundational Principles of Borane (B79455) Chemistry

The systematic study of boranes began in the early 20th century with the pioneering work of Alfred Stock, who first synthesized and characterized a series of boron hydrides between 1912 and 1937. britannica.com These compounds were notoriously difficult to handle due to their high reactivity and toxicity, leading Stock to develop innovative vacuum line techniques. iitd.ac.in A major intellectual challenge posed by boranes was their molecular structure and bonding, which did not conform to the classical octet theory of electron-pair bonds. psu.edu

A significant breakthrough came in 1954 when William N. Lipscomb and his colleagues introduced the concept of the "three-center two-electron" (3c-2e) bond to describe the electron-deficient nature of boranes. caltech.edu This model, where three atoms share a single pair of electrons, was crucial in explaining the structures of various boranes like diborane (B8814927) (B₂H₆) and even predicted the existence of the icosahedral B₁₂H₁₂ dodecaborate (B577226). caltech.edu Lipscomb's work on the bonding in boranes earned him the Nobel Prize in Chemistry in 1976. rsc.org The theoretical prediction of the stable icosahedral dianion [B₁₂H₁₂]²⁻ by Longuet-Higgins and Roberts in 1955, based on molecular orbital calculations, was a landmark moment, which was later confirmed by its synthesis. cas.cznih.gov

The nomenclature of borane clusters also evolved to reflect their structural diversity. In 1963, a closed borane polyhedron was classified as closo. iitd.ac.in This was later expanded to include nido (nest-like, missing one vertex from a closo-structure), arachno (spiderweb-like, missing two vertices), and hypho (net-like, missing three vertices). iitd.ac.inacs.org

Structural Characteristics and Polyhedral Frameworks of closo-Dodecaborate Anions

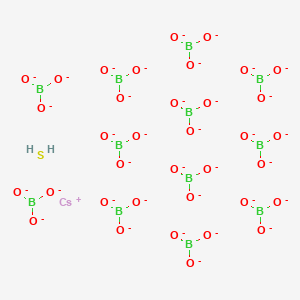

The closo-dodecaborate anion, [B₁₂H₁₂]²⁻, is a quintessential example of a polyhedral boron cluster. caltech.edu It possesses a highly symmetrical icosahedral structure, which is a deltahedron with 20 triangular faces. acs.org In this arrangement, each of the 12 boron atoms is located at a vertex of the icosahedron and is bonded to one terminal hydrogen atom pointing radially outwards. nih.gov The all-boron framework of the dodecaborate contributes to its exceptional chemical and thermal stability. acs.org

The term closo refers to a closed polyhedral structure with only triangular faces. acs.org Other common polyhedral frameworks in boron chemistry are derived from the closo structure by the formal removal of one or more vertices. For instance, the removal of one vertex from a closo polyhedron results in a nido structure, while the removal of two vertices leads to an arachno structure. acs.org

The structural features of closo-dodecaborates have been extensively studied. For example, in the solid state, the arrangement of the anions and counter-cations can vary. In K₂B₁₂H₁₂, the structure is cubic close-packed with the K⁺ cations in tetrahedral coordination, and this arrangement is believed to be ordered up to high temperatures. nih.gov In contrast, in KCB₁₁H₁₂⁻, the K⁺ cations occupy octahedral interstices formed by the anions. nist.gov

Electron-Deficient Bonding and Multicenter Interactions in Boron Clusters

Boron is considered an electron-deficient element because it has more valence orbitals than valence electrons. cluster-science.com This deficiency prevents boron from forming traditional two-center, two-electron (2c-2e) bonds to satisfy its octet in many of its compounds. libretexts.org To compensate for this, boron clusters engage in multicenter bonding, where three or more atoms share a pair of electrons. britannica.comfiveable.me This type of bonding is a cornerstone of modern chemical bonding theory. cluster-science.com

The concept of the three-center two-electron (3c-2e) bond, first proposed for boranes, is a key feature of their bonding. rsc.orgcluster-science.com In the closo-dodecaborate anion, the delocalization of skeletal electrons occurs through these multicenter two-electron bonds. acs.org This delocalized bonding contributes to the high connectivity of the boron atoms within the cluster, which in turn compensates for the low electron density in the skeletal bonds. acs.orgresearchgate.net

Beyond the 3c-2e bond, other forms of multicenter interactions have been identified in boron clusters. For example, theoretical studies have revealed the presence of four-center two-electron (4c-2e) bonds of the B-B-B-B type in closo-B₁₂H₁₂²⁻. rsc.org The dynamic flexibility, or structural fluxionality, observed in some boron clusters is also attributed to the presence of these multicenter bonds. mdpi.com

Theoretical Concepts of Aromaticity and Stability in Boron Clusters

The exceptional stability of polyhedral borane anions like [B₁₂H₁₂]²⁻ is often explained by the concept of three-dimensional aromaticity. cas.cz This is an extension of the Hückel's rule for planar aromatic compounds to three-dimensional structures. The delocalization of electrons within the polyhedral framework imparts this aromatic character. acs.org The closo-dodecaborate anion is considered a 3D analogue of benzene. uzh.ch

The stability of these clusters is also influenced by other factors. For instance, the planarity of some smaller boron clusters is a result of the interplay between geometry, electron delocalization, and covalent bonding. rsc.org In these cases, concepts like σ- and π-aromaticity are used to explain their stability. rsc.orgrsc.org Theoretical calculations have shown that the aromaticity in boron clusters can be remarkably persistent, surviving even radical structural changes from closo to nido forms. scispace.comub.edu

Strategic Significance of Functionalized Dodecaborates in Advanced Chemical Research

The robust and stable nature of the dodecaborate cage makes it an attractive scaffold for the development of new materials and molecules with tailored properties. nih.gov The functionalization of the [B₁₂H₁₂]²⁻ anion, by replacing the hydrogen atoms with other chemical groups, has opened up a vast area of research with significant strategic importance.

One major area of application is in materials science. Perfunctionalized dodecaborate clusters, such as B₁₂(OR)₁₂, have shown promise as stable, metal-free active materials for charge storage in batteries. caltech.edu These materials exhibit reversible redox behavior and exceptional stability during electrochemical cycling. nih.gov The ability to modify the functional groups allows for the tuning of properties like solubility and redox potential. nih.gov

In medicinal chemistry, functionalized dodecaborates are being explored for applications such as Boron Neutron Capture Therapy (BNCT). researchgate.netresearchgate.net The high boron content of the dodecaborate cage makes it an efficient carrier of ¹⁰B atoms to tumor cells. nih.gov Research is focused on attaching targeting moieties to the dodecaborate cluster to ensure selective delivery to cancer cells. nih.gov The development of methods for the selective functionalization of the B-H vertices is a major synthetic challenge in this field. nih.gov

Furthermore, dodecaborate derivatives are used as weakly coordinating anions, which are crucial in catalysis and stabilizing reactive cations. uzh.ch The synthesis of hybrid organic-inorganic molecules by linking the dodecaborate cluster to organic building blocks is another active area of research, with potential applications in creating new dyes and fluorescent materials. researchgate.netacs.org

Overview of Research Trajectories for Cesium;sulfane;dodecaborate Analogues

While there is no specific information on "this compound" in the provided search results, we can infer potential research directions based on the chemistry of analogous functionalized dodecaborates. The synthesis of such a compound would likely involve the functionalization of the dodecaborate anion with a sulfur-containing group (a sulfane) and the use of cesium as a counter-ion.

Research into analogous compounds has focused on several key areas:

Synthesis and Functionalization: A primary research trajectory would be the development of synthetic methods to introduce a sulfane group onto the dodecaborate cage. This could potentially be achieved through reactions of the [B₁₂H₁₁SH]²⁻ anion, a well-known derivative. researchgate.net The choice of the cesium counter-ion would be important for the crystallization and solid-state properties of the final compound. The thermal stability of cesium salts of dodecaborates is known to be high. cas.cz

Structural Characterization: A crucial aspect would be the detailed structural analysis of any new cesium sulfane dodecaborate compound. This would involve techniques like X-ray crystallography to determine the precise arrangement of the cesium ions, the sulfane-functionalized dodecaborate anions, and any solvent molecules in the crystal lattice. Spectroscopic methods such as NMR and mass spectrometry would also be essential for confirming the structure. uzh.ch

Properties and Applications: Once synthesized and characterized, research would focus on exploring the properties and potential applications of these analogues. Given the presence of a sulfur-containing functional group, these compounds could be investigated for their coordination chemistry with metals, potentially leading to new catalysts or materials. The cesium counter-ion might impart interesting solid-state properties, such as ionic conductivity, which is a feature of some alkali metal dodecaborates. mdpi.com Furthermore, the biological activity of such compounds could be explored, as sulfur-containing dodecaborates have been investigated in the context of BNCT. nih.gov

Computational Studies: Density functional theory (DFT) calculations would be a valuable tool to predict the structure, stability, and electronic properties of hypothetical cesium sulfane dodecaborate analogues. researchgate.net Such studies could provide insights into the nature of the bonding between the sulfane group and the dodecaborate cage and could help guide synthetic efforts.

In essence, while "this compound" itself is not a known compound based on the available data, the research trajectories for its analogues are well-established within the broader field of functionalized dodecaborate chemistry. These trajectories encompass synthetic methodology, detailed characterization, exploration of properties for various applications, and theoretical modeling.

Properties

Molecular Formula |

B12CsH2O36S-35 |

|---|---|

Molecular Weight |

872.7 g/mol |

IUPAC Name |

cesium;sulfane;dodecaborate |

InChI |

InChI=1S/12BO3.Cs.H2S/c12*2-1(3)4;;/h;;;;;;;;;;;;;1H2/q12*-3;+1; |

InChI Key |

RSPVDUKFKDQMTC-UHFFFAOYSA-N |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].S.[Cs+] |

Origin of Product |

United States |

Advanced Structural and Spectroscopic Elucidation of Cesium;sulfane;dodecaborate Analogues

Single-Crystal X-ray Diffraction Analysis

The parent dodecaborate (B577226) anion, [B₁₂H₁₂]²⁻, possesses a highly symmetrical icosahedral structure, which is classified as "closo" under polyhedral skeletal electron pair theory. wikipedia.org In its cesium salt, Cs₂[B₁₂H₁₂], the B₁₂ core is a regular icosahedron with B-B bond distances of approximately 178 pm and B-H distances of 112 pm. wikipedia.org

Substitution on the cage, as in the [B₁₂H₁₁SH]²⁻ anion, introduces geometric distortions. The attachment of the sulfane (-SH) group to one of the boron vertices breaks the ideal icosahedral symmetry. This results in slight variations in the B-B bond lengths and angles compared to the unsubstituted parent anion. The specific boron atom bonded to the substituent (the ipso-boron) and the surrounding boron atoms adjust their positions to accommodate the electronic and steric demands of the new group. While a specific crystal structure for Cs₂[B₁₂H₁₁SH] is not detailed in the provided search results, analysis of related structures shows that functionalization leads to localized changes in the cage geometry. For instance, in halogenated and hydroxylated dodecaborates, the B-B bonds near the substitution site can be marginally elongated or contracted. nih.govchemrxiv.org

The covalent bond between the boron cage and the sulfur atom of the sulfane ligand is a key structural feature. Computational modeling of a related structure suggests a B-S bond length of approximately 1.85 Å. materialsproject.org Experimental studies on analogous compounds, such as a ruthenium complex where the mercaptododecaborate anion acts as a ligand, [Ru(SB₁₂H₁₁)(NH₃)₅], provide insight into the coordination behavior of the sulfur atom, confirming the formation of a stable B-S bond. researchgate.net The synthesis of the disulfide-bridged dianion, [B₁₂H₁₁S-SB₁₂H₁₁]⁴⁻, further underscores the robust nature of the B-S linkage. iaea.org The precise B-S bond length and the B-S-H bond angle in Cs₂[B₁₂H₁₁SH] are defining parameters that influence the anion's reactivity and interaction with its environment.

In the solid state, the [B₁₂H₁₁SH]²⁻ anions are held together by electrostatic interactions with the cesium (Cs⁺) cations. In the parent compound, Cs₂[B₁₂H₁₂], the Cs⁺ ions are coordinated by twelve hydrogen atoms from four neighboring [B₁₂H₁₂]²⁻ anions. wikipedia.org In the sulfane derivative, similar interactions between the Cs⁺ cations and the hydride ligands on the boron cage are expected.

Additionally, the sulfur ligand can participate in intermolecular interactions. The cesium cations may interact with the lone pairs of the sulfur atom. In a structurally similar diselenide dodecaborate, Cs₂[B₁₂H₁₁Se-SeB₁₂H₁₁], weakly bound Cs⁺ cations are found near the diselenide bridge, indicating that the substituent region is a site for cation coordination. nih.govacs.org Furthermore, the potential for hydrogen bonding of the S-H group and weak dihydrogen bonding between cages can influence the crystal packing. mdpi.com

Solution and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing dodecaborate derivatives in both solution and solid phases. chem-soc.sid-nb.info Solid-state NMR, in particular, provides insights into the molecular dynamics of the icosahedral anions. researchgate.net Studies on alkali metal dodecaborates, including cesium salts, show that at elevated temperatures, the [B₁₂H₁₂]²⁻ anions undergo rapid reorientational jumps, which leads to a narrowing of the ¹¹B NMR signal. researchgate.netresearchgate.net This mobility is dependent on the cation and any substituents on the cage. researchgate.net

¹¹B NMR spectroscopy is exceptionally sensitive to the local electronic environment of the boron atoms within the cluster. In the highly symmetric parent anion [B₁₂H₁₂]²⁻, all twelve boron atoms are chemically and magnetically equivalent, resulting in a single sharp resonance in the ¹¹B NMR spectrum. researchgate.net

Upon monosubstitution, as in the [B₁₂H₁₁SH]²⁻ anion, the icosahedral symmetry is broken, and the boron atoms are no longer equivalent. This differentiation gives rise to multiple signals in the ¹¹B NMR spectrum with distinct chemical shifts. Typically, a monosubstituted B₁₂ cage shows a signal pattern with an integrated intensity ratio of 1:5:5:1 or 1:10:1, corresponding to the unique boron environments. chem-soc.sid-nb.infonih.gov These environments are:

B1 : The ipso-boron atom, directly bonded to the substituent (-SH).

B2-B6 : The five boron atoms adjacent to the substituted vertex.

B7-B11 : The five boron atoms in the next belt, adjacent to the antipodal boron.

B12 : The antipodal boron atom, located directly opposite the B1 site.

For the mercapto-closo-dodecaborate anion, [B₁₂H₁₁SH]²⁻, the proton-decoupled ¹¹B NMR spectrum in D₂O shows distinct resonances consistent with this structural model. nih.gov The signal for the substituted boron atom (B-S) is typically shifted downfield compared to the signals for the unsubstituted B-H vertices due to the electronic effect of the substituent. rsc.org

| Assigned Boron Environment | Chemical Shift (ppm) | Reference |

|---|---|---|

| B1 (ipso, B-S) | -8.8 | nih.gov |

| B2-B6 / B7-B11 | -13.3 | nih.gov |

| B2-B6 / B7-B11 | -15.5 | nih.gov |

| B12 (antipodal) | -19.1 | nih.gov |

¹H and ¹³C NMR for Ligand Characterization (if applicable)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of dodecaborate derivatives, allowing for the characterization of substituents (ligands) attached to the boron cage.

While the inorganic B₁₂ cage itself is not directly observed in ¹H or ¹³C NMR, these techniques are indispensable for identifying and confirming the structure of attached functional groups. The ¹H NMR spectrum of a dodecaborate derivative typically shows a characteristic broad multiplet in the upfield region, generally between 0.0 and 2.5 ppm, which corresponds to the eleven hydrogen atoms bonded directly to the boron cage (B-H) metu.edu.trmdpi.com.

For the [B₁₂H₁₁SH]²⁻ anion, the proton of the thiol group (S-H) would be expected to appear as a distinct signal, its chemical shift influenced by the solvent and concentration. In studies of dodecaborate anions forming inclusion complexes, such as [B₁₂H₁₁SH]²⁻ with γ-cyclodextrin, the ¹H NMR spectra clearly show signals corresponding to the guest anion researchgate.net.

In various substituted ammonio-closo-dodecaborates, the signals for the hydrogen atoms of the alkyl or aryl groups on the substituent are observed in their characteristic regions, confirming the identity of the ligand mdpi.com. For instance, in an N-propylammonio derivative, multiplets corresponding to the CH₂, CH₂CH₂, and CH₃ groups of the propyl chain are clearly resolved mdpi.com. Although ¹³C NMR is not applicable for the boron cage, it is essential for characterizing any carbon-containing ligands attached, providing a complete picture of the molecule's structure mdpi.comd-nb.info.

Table 1: Representative ¹H NMR Chemical Shifts for Substituted Dodecaborate Analogues This table is interactive. Click on the headers to sort the data.

| Compound Type | Functional Group Protons | Chemical Shift (ppm) | B-H Cage Protons (ppm) | Reference |

|---|---|---|---|---|

| N-propylammonio-dodecaborate | -NH₂ | ~4.87 (broad s) | 0.0 - 2.5 (m) | mdpi.com |

| -CH₂CH₂CH₃ | ~2.83 (m) | mdpi.com | ||

| -CH₂CH₂CH₃ | ~1.58 (m) | mdpi.com | ||

| -CH₂CH₂CH₃ | ~0.88 (t) | mdpi.com | ||

| Phenyliodonium-dodecaborate | Aromatic C₆H₅ | 7.15 - 7.76 (m) | 0.15 - 2.25 (m) | d-nb.info |

| Diazonium-dodecaborate | Aromatic Protons | 7.0 - 8.0 (m) | 0.0 - 2.0 (m) | metu.edu.tr |

| [B₁₂H₁₂]²⁻ Salt | - | - | Overlapping with organic cation signals | researchgate.net |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State MAS NMR)

To probe deeper into the structure and dynamics of cesium;sulfane;dodecaborate analogues, advanced NMR techniques are employed.

2D NMR Spectroscopy: Two-dimensional correlation spectroscopy (COSY) is a powerful tool in polyhedral boron chemistry. Specifically, ¹¹B-¹¹B COSY experiments allow for the determination of the connectivity between boron atoms within the icosahedral cage acs.orgrsc.org. This technique helps in assigning specific resonances to individual boron atoms based on their through-bond coupling, which is invaluable for confirming the cluster's geometry, especially in cases of substitution or distortion acs.org. Similarly, ¹H-¹H COSY, often performed with broadband ¹¹B decoupling, can establish correlations between protons on the cage and on attached ligands, further solidifying structural assignments rsc.org.

Solid-State MAS NMR: Solid-state Magic Angle Spinning (MAS) NMR provides critical insights into the structure and dynamics of these compounds in the solid phase. Studies on alkali metal dodecaborates, including cesium salts like Cs₂[B₁₂X₁₂] (where X = H, Cl, Br, I), have been particularly revealing researchgate.netresearchgate.net. Variable-temperature ¹¹B MAS NMR experiments show that the [B₁₂X₁₂]²⁻ anions undergo reorientational motion within the crystal lattice researchgate.net. The rate of this motion is dependent on both the cation and the nature of the substituent on the boron cage. For instance, at room temperature, significant mobility is observed for the [B₁₂Cl₁₂]²⁻ anion, whereas the larger iodine substituents in [B₁₂I₁₂]²⁻ restrict this motion researchgate.net. The spectra can distinguish between static and dynamically disordered anions, providing information on activation energies for reorientation and phase transitions researchgate.netresearchgate.net.

Table 2: Solid-State ¹¹B MAS NMR Chemical Shifts for Cesium Perhalogenated closo-Dodecaborates This table is interactive. Click on the headers to sort the data.

| Compound | Chemical Shift (δ) in ppm | Reference |

|---|---|---|

| Cs₂[B₁₂Cl₁₂] | -6.9 | researchgate.net |

| Cs₂[B₁₂Br₁₂] | -13.2 | researchgate.net |

| Cs₂[B₁₂I₁₂] | -17.5 | researchgate.net |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a sensitive probe for the molecular structure and bonding within dodecaborate compounds.

Identification of Characteristic B–S and B–H Vibrational Modes

The vibrational spectra of dodecaborate derivatives are marked by several characteristic bands that are diagnostic of the B₁₂ icosahedral cage.

B–H Vibrational Modes: The most prominent feature in the IR and Raman spectra of dodecahydro-closo-dodecaborates is the intense B–H stretching vibration (ν(B–H)). This mode typically appears in the region of 2460 to 2585 cm⁻¹ researchgate.netchem-soc.sinuph.edu.ua. Its exact frequency and lineshape can be sensitive to the cation and the local crystalline environment.

B–B Vibrational Modes: Vibrations associated with the boron cage itself, including B–B stretching and B–B–H bending modes, occur at lower frequencies. A strong absorption band around 1050 cm⁻¹ is consistently assigned to a B–B–H bending vibration, while skeletal vibrations of the B₁₂ cluster are observed near 710 cm⁻¹ chem-soc.sinuph.edu.ua.

B–S Vibrational Mode: For this compound (Cs₂[B₁₂H₁₁SH]), the B–S stretching vibration is a key diagnostic feature. While specific data for this exact compound is sparse, this mode would be expected in the lower frequency region of the spectrum, providing direct evidence of the covalent bond between the sulfur atom and the boron cage.

Table 3: Characteristic Vibrational Frequencies for Dodecaborate Anions This table is interactive. Click on the headers to sort the data.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| ν(B–H) stretch | 2460 - 2585 | Strong | researchgate.netchem-soc.sinuph.edu.ua |

| δ(B–B–H) bend | ~1050 | Strong | chem-soc.sinuph.edu.ua |

| B₁₂ Cage Skeletal | ~710 | Medium | nuph.edu.ua |

Conformational Analysis through Vibrational Fingerprints

The vibrational spectrum of a dodecaborate salt in the solid state acts as a unique "fingerprint" that is highly sensitive to the compound's conformation and crystal packing. In an isolated, high-symmetry (Iₕ) [B₁₂H₁₂]²⁻ anion, many vibrational modes are degenerate. However, in a crystal lattice, the local site symmetry is often lower than Iₕ. This reduction in symmetry, influenced by the surrounding cations like Cs⁺, can cause these degenerate modes to split into multiple distinct bands ebi.ac.uk.

The pattern of this splitting, particularly in the B–H stretching region, provides valuable conformational information researchgate.net. For example, a comparative study of the vibrational spectra of different alkali metal salts of the same dodecaborate anion can reveal subtle differences in their crystal structures and the nature of the cation-anion interactions. Analysis of these spectral fingerprints, often aided by theoretical calculations like Density Functional Theory (DFT), allows for a detailed conformational analysis of the anion within its specific solid-state environment ebi.ac.uknih.gov.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides critical information on the elemental composition and the chemical (oxidation) state of the elements within the first few nanometers of a material's surface.

For this compound (Cs₂B₁₂H₁₁SH), XPS analysis is particularly useful for characterizing the sulfur species. An XPS study performed on this compound revealed the presence of two distinct sulfur environments escholarship.org. The primary S 2p peak was observed at a binding energy of approximately 159 eV, which is characteristic of a thiol (R-SH) or sulfane group escholarship.org. This confirms the presence of the intended -SH functional group on the boron cage.

Significantly, a second, less intense peak was also detected at a higher binding energy of around 162 eV escholarship.org. This second peak is indicative of a disulfide (R-S-S-R) species, suggesting that some surface oxidation or degradation of the thiol groups to form disulfide bridges had occurred escholarship.org. This demonstrates the power of XPS not only in confirming the primary structure but also in detecting subtle but important chemical state changes on the material's surface.

Table 4: XPS S 2p Binding Energies for Cs₂B₁₂H₁₁SH This table is interactive. Click on the headers to sort the data.

| Sulfur Species | Approximate Binding Energy (eV) | Interpretation | Reference |

|---|---|---|---|

| Thiol (-SH) | ~159 | Primary sulfane group attached to the B₁₂ cage | escholarship.org |

| Disulfide (-S-S-) | ~162 | Indicates surface oxidation/degradation product | escholarship.org |

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the analysis of dodecaborate compounds, providing precise exact mass measurements that confirm their elemental composition researchgate.net. Furthermore, tandem mass spectrometry (MS/MS) experiments, often involving collision-induced dissociation (CID), are used to probe the intrinsic stability of the boron cage and to map its characteristic fragmentation pathways rsc.orgresearchgate.net.

The fragmentation of dodecaborate anions is highly dependent on their charge state and substituents. For doubly charged perhalogenated anions like [B₁₂X₁₂]²⁻ (X = Cl, Br, I), a common initial fragmentation step observed in the gas phase is the loss of a halide anion (X⁻), resulting in a singly charged [B₁₂X₁十一章]⁻ species rsc.org.

Subsequent fragmentation of the singly charged cluster can proceed through several competing pathways:

Cage Degradation: Loss of a neutral BX₃ or BX unit rsc.org.

Radical Halogen Loss: Expulsion of a halogen radical (X•) rsc.org.

The competition between these pathways depends on the identity of the halogen. For iodinated clusters, fragmentation is dominated by the successive loss of iodine radicals, leaving the B₁₂ cage intact for longer. In contrast, chlorinated analogues tend to fragment via cage degradation rsc.org. For monosubstituted anions of the type [B₁₂X₁₁Y]²⁻, such as the sulfane-dodecaborate anion, fragmentation can be initiated by the loss of the unique substituent or a fragment thereof researchgate.net. These fragmentation patterns provide fundamental insights into the bond strengths and relative stability of the different components of the cluster anion.

Theoretical and Computational Investigations of Cesium;sulfane;dodecaborate

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for investigating the properties of dodecaborate (B577226) systems. acs.org These computational approaches allow for the detailed examination of structure, stability, energies, atomic charges, and vibrational frequencies of various 12-vertex boranes and heteroboranes. acs.org

DFT methods, such as B3LYP and PBE0, combined with appropriate basis sets like def2-TZVPP, are frequently used to model these complex structures. acs.orgnih.gov For instance, calculations have been used to study the oxidation of [B₁₂X₁₂]²⁻ (where X = F, Cl, Br, I) dianions and to determine their ionization potentials. acs.org Ab initio studies have also been instrumental in exploring the stability of related hypercloso boron hydrides. acs.org These computational techniques provide a robust framework for understanding the reactivity and electronic behavior of the dodecaborate cage, guiding experimental efforts in the synthesis and functionalization of these compounds. nih.govrsc.org

Electronic Structure Analysis: Molecular Orbitals and Energy Levels

The exceptional stability of the [B₁₂H₁₂]²⁻ anion is rooted in its electronic structure, characterized by a highly delocalized system of electrons. acs.orgresearchgate.net The icosahedral cage is composed of 12 boron atoms, each radially bonded to a hydrogen atom. nih.gov This arrangement possesses 13 pairs of valence electrons available for the delocalized cluster bonding. acs.org

Computational analyses, including studies of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions, provide deep insights into the cluster's reactivity. nih.gov Natural Bond Orbital (NBO) analysis is another powerful technique used to examine the electron distribution and understand where the negative charges reside within the [B₁₂X₁₂]²⁻ framework. acs.org For the parent anion [B₁₂H₁₂]²⁻, these calculations show that the negative charges are localized entirely on the boron atoms. acs.org When substituents are introduced, the charge distribution changes significantly. For example, in [B₁₂F₁₂]²⁻, the high electronegativity of fluorine causes the negative charge to be transferred to the fluorine ligands. acs.org

The stability of functionalized dodecaborates can be assessed by calculating their electron affinities. The first and second electron affinities (EA₁ and EA₂) of B₁₂X₁₂ clusters have been calculated to understand the stability of the corresponding anions and dianions. nih.gov

Table 1: Calculated Electron Affinities (in eV) of B₁₂X₁₂ Clusters

| Substituent (X) | EA₁ | EA₂ |

|---|---|---|

| H | 4.77 | - |

| F | 5.75 | - |

| CN | 8.57 | - |

Data sourced from DFT calculations, providing insight into the electronic stability of substituted dodecaborate clusters. nih.gov

Aromaticity Indices and Topological Analysis of Electron Density

The dodecahydro-closo-dodecaborate anion is a classic example of a molecule exhibiting three-dimensional (3D) aromaticity. researchgate.net This concept extends the principles of aromaticity from planar organic molecules to polyhedral inorganic clusters. The stability and reactivity of the [B₁₂H₁₂]²⁻ cage are direct consequences of this aromatic character. researchgate.net

To quantify aromaticity, various computational indices are employed. The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic descriptor. mdpi.comacs.org It is calculated as the negative of the magnetic shielding at a specific point, often the center of a ring or cage. acs.org Large negative NICS values are indicative of aromatic character. acs.org Studies on oxidized forms of the related dodecaiodo-dodecaborate cluster, [B₁₂I₁₂], have used NICS calculations to probe for "double 3D-aromaticity," where delocalization occurs in both the inner boron sphere and the outer iodine sphere. acs.orgdiva-portal.org

Topological analysis of the electron charge density, based on Bader's theory of atoms in molecules, provides another avenue for characterizing bonding. nih.gov This method can identify bond critical points and delineate atomic interactions, offering a rigorous way to describe complex bonding situations like the multi-center bonds found in borane (B79455) clusters. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. For dodecaborate compounds, the prediction of ¹¹B NMR chemical shifts and vibrational frequencies is particularly important for structural elucidation.

NMR Chemical Shifts: The ¹¹B NMR spectrum is highly sensitive to the chemical environment of the boron atoms. DFT calculations can predict these chemical shifts with reasonable accuracy. sdsu.edu For the highly symmetric [B₁₂H₁₂]²⁻ anion, a single resonance is typically observed in solution. In the solid state, ¹¹B MAS NMR studies of cesium salts like Cs₂[B₁₂X₁₂] (X = H, Cl, Br, I) provide valuable information about the structure and dynamics. researchgate.netresearchgate.net The chemical shift is influenced by factors such as the substituent, the counterion, and, in solution, the solvent. sdsu.edu

Table 3: Experimental ¹¹B MAS NMR Chemical Shifts for Cs₂[B₁₂X₁₂]

| Compound | ¹¹B Chemical Shift (δ/ppm) |

|---|---|

| Cs₂[B₁₂H₁₂] | -14.9 |

| Cs₂[B₁₂Cl₁₂] | -6.6 |

| Cs₂[B₁₂Br₁₂] | -5.2 |

| Cs₂[B₁₂I₁₂] | -2.7 |

Data obtained from solid-state NMR studies, showing the downfield shift as the substituent becomes less electronegative. researchgate.net

Vibrational Frequencies: The vibrational modes of the dodecaborate cage can be calculated and compared with experimental Infrared (IR) and Raman spectra. acs.org For the parent carba-closo-dodecaborate anion [CB₁₁H₁₂]⁻, which has C₅v symmetry, DFT calculations predict seven distinct B-H stretching vibrations. researchgate.net These calculations help in the assignment of complex experimental spectra and provide a deeper understanding of the molecule's vibrational dynamics. researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Ionic Transport

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. For solid-state materials like cesium dodecaborate, MD is used to investigate conformational dynamics and mechanisms of ionic transport.

In many closo-dodecaborate salts, the [B₁₂H₁₂]²⁻ anions are not static in the crystal lattice but undergo reorientational motion. researchgate.netresearchgate.net This dynamic disorder has been identified through variable-temperature solid-state NMR studies, which show a narrowing of the ¹¹B NMR signal at elevated temperatures. researchgate.netresearchgate.net The rate of this reorientational jumping is influenced by the size of the cation; for alkali metal salts M₂[B₁₂H₁₂], the jump rate increases with a larger cation radius (e.g., from K⁺ to Cs⁺). researchgate.net This is because larger cations lead to larger lattice constants, reducing the steric hindrance for anion rotation. researchgate.net

This anion mobility is believed to play a crucial role in facilitating high cation motion, making these materials potential candidates for solid-state electrolytes. researchgate.net MD simulations can model these reorientational dynamics and provide atomic-level insights into the pathways and energy barriers associated with both anion rotation and cation diffusion, which are critical for designing materials with high ionic conductivity.

Reaction Mechanism Elucidation: Computational Studies of Functionalization Pathways

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. Computational studies are extensively used to elucidate the pathways of functionalization reactions on the dodecaborate cluster. nih.gov By mapping potential energy surfaces and identifying transition states, researchers can gain insights into reaction kinetics and regioselectivity. rsc.org

For example, the thiocyanation of [B₁₂H₁₂]²⁻ has been studied using both experimental and quantum chemical methods. nih.gov Calculations at the B3LYP level revealed that the reaction proceeds via an electrophilic substitution mechanism. nih.gov While the energy differences between the final ortho, meta, and para disubstituted products were found to be small, kinetic calculations correctly predicted the observed preference for the meta isomer. nih.gov

Another study focused on the directed B–H functionalization of an amide-substituted closo-dodecaborate cluster. rsc.org Computational analysis identified a concerted iodination-deprotonation process as the key step. This mechanism, distinct from other iodine(III)-promoted transformations, was shown to be the origin of the exceptional ortho-regioselectivity observed experimentally. rsc.org Such mechanistic studies are vital for the rational design of synthetic strategies to create specifically functionalized boron clusters for various applications. researchgate.net

Computational Design and Prediction of Novel Sulfur-Containing Dodecaborate Structures

Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), has emerged as an indispensable tool for the in silico design and prediction of novel materials, circumventing the need for laborious and time-consuming experimental synthesis of every potential candidate. In the realm of dodecaborate chemistry, these theoretical investigations provide profound insights into the structural, electronic, and reactive properties of new derivatives. This approach allows for the systematic screening of hypothetical structures, enabling researchers to identify and prioritize candidates with desired characteristics for future synthesis.

The computational design process for novel sulfur-containing dodecaborates typically begins with the construction of a molecular model. Starting from the known icosahedral [B₁₂H₁₂]²⁻ cage, a functional group, such as a thiol (-SH), thioether (-SR), or sulfonium (B1226848) (-SR₂) group, is attached to a boron vertex. The geometry of this new anion, for example, [B₁₂H₁₁SR]²⁻, is then optimized to find its most stable energetic conformation. Following optimization, a suite of quantum chemical calculations is performed to predict various properties.

Detailed research findings from these computational studies focus on several key areas:

Structural Parameters: Calculations provide precise predictions of bond lengths and angles. For instance, the length of the newly formed exo-polyhedral B–S bond is a critical parameter, as it influences the bond's strength and stability. The effect of the substituent on the geometry of the underlying B₁₂ icosahedral cage is also analyzed.

Electronic Properties: The electronic structure is thoroughly investigated by calculating the distribution of atomic charges, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the chemical reactivity and kinetic stability of the molecule. A larger gap generally implies greater stability.

Reaction Mechanisms and Regioselectivity: Theoretical calculations are powerful in elucidating the mechanisms of substitution reactions on the dodecaborate cage. For the synthesis of disubstituted derivatives, computational models can predict the kinetic and thermodynamic favorability of forming ortho, meta, or para isomers. A notable study on the thiocyanation of [B₁₂H₁₂]²⁻ used DFT to investigate the electrophilic substitution mechanism. The calculations revealed that while the energy differences between the final disubstituted products were small, the kinetic analysis of the transition states correctly predicted a preference for the meta isomer, which was subsequently confirmed by experimental X-ray crystallography. This predictive capability is vital for guiding synthetic strategies to obtain specific isomers.

The data generated from these theoretical studies are often compiled into tables to compare different novel structures. Below are illustrative examples of the types of data that are computationally predicted.

| Compound | B–S Bond Length (Å) | Charge on Sulfur Atom (a.u.) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| [B₁₂H₁₁SH]²⁻ | 1.91 | -0.45 | 5.8 |

| [B₁₂H₁₁SCH₃]²⁻ | 1.93 | -0.41 | 5.7 |

| [B₁₂H₁₁SCN]²⁻ | 1.89 | -0.25 | 5.4 |

| [B₁₂H₁₁S(CH₃)₂]¹⁻ | 1.95 | +0.15 | 6.1 |

| Reaction Product | Relative Free Energy (kcal/mol) | Predicted Abundance |

|---|---|---|

| [1,2-B₁₂H₁₀(SCN)₂]²⁻ (ortho) | +0.8 | Minor |

| [1,7-B₁₂H₁₀(SCN)₂]²⁻ (meta) | 0.0 | Major |

| [1,12-B₁₂H₁₀(SCN)₂]²⁻ (para) | +0.3 | Minor |

These computational screening approaches provide a powerful, predictive framework for exploring novel chemical structures. By evaluating key properties in silico, researchers can rationally design new sulfur-containing dodecaborate derivatives with tailored stability, reactivity, and functionality, thereby accelerating the discovery of new materials and functional molecules.

Reactivity and Derivatization Chemistry of Cesium;sulfane;dodecaborate

Chemical Transformations at the Sulfur Center

The exopolyhedral thiol group attached to the dodecaborate (B577226) cage serves as a highly versatile synthetic handle. Its sulfur atom is nucleophilic and readily participates in a variety of classical organic transformations, allowing for the covalent attachment of diverse molecular fragments to the boron cluster.

The dianion [B₁₂H₁₁SH]²⁻ is a potent nucleophile, facilitating reactions with a range of electrophiles. rsc.orgchemrxiv.orgscispace.comnih.gov The sulfur atom can be readily alkylated, acylated, and arylated to form thioether and thioester derivatives. ras.runih.gov This reactivity is a cornerstone for conjugating the dodecaborate cluster to other molecules.

Alkylation reactions typically involve treating the cesium salt of [B₁₂H₁₁SH]²⁻ with alkyl halides. This leads to the formation of zwitterionic sulfonium (B1226848) compounds or simple thioethers, depending on the reaction conditions and the nature of the alkylating agent. rsc.orgnih.govslideshare.net The high nucleophilicity of the sulfur is enhanced by the dianionic nature of the boron cluster. nih.gov For instance, reaction with alkyl bromides can form stable sulfonium products. nih.gov Acylation proceeds similarly through reaction with acyl chlorides or anhydrides, yielding the corresponding S-acyl derivatives. ras.rupnas.org These reactions provide an extensive range of substituted closo-borates. ras.ru

Table 1: Representative Reactions at the Sulfur Center of [B₁₂H₁₁SH]²⁻

| Reactant | Reagent Type | Product Type | Reference(s) |

|---|---|---|---|

| Alkyl Halide (e.g., R-Br) | Alkylating Agent | Thioether or Sulfonium Salt ([B₁₂H₁₁S(H)R]⁻ or [B₁₂H₁₁SR]²⁻) | slideshare.net, nih.gov |

| Acyl Chloride (e.g., R-COCl) | Acylating Agent | Thioester ([B₁₂H₁₁SCOR]²⁻) | ras.ru, pnas.org |

| Benzyl Chloride | Arylating/Alkylating Agent | Thioether ([B₁₂H₁₁SCH₂Ph]²⁻) | cas.cz |

The sulfur atom in thiolated dodecaborates can exist in various oxidation states. The thiol group itself is often synthesized via the reduction of a thiocyanate (B1210189) precursor, [B₁₂H₁₁SCN]²⁻. This reduction can be achieved using agents like phosphorus pentasulfide (P₂S₅), sometimes under microwave irradiation. scispace.comnih.govpnas.org An alternative synthetic route involves the alkaline hydrolysis of the [B₁₂H₁₁SC(NH₂)₂]⁺ intermediate. researchgate.net

Conversely, the thiol group of [B₁₂H₁₁SH]²⁻ is susceptible to oxidation. wikipedia.org Mild oxidizing agents such as sodium iodosobenzoate, nickel peroxide, or even molecular oxygen can induce oxidation. mdpi.com The primary product of this oxidation is the disulfide-bridged dimer, [B₁₂H₁₁S-SB₁₂H₁₁]⁴⁻. mdpi.comcambridge.org This facile dimerization is a key feature of the compound's chemistry. wikipedia.org Further oxidation of thioether derivatives (e.g., [B₁₂H₁₁SO₂CH₃]²⁻) is also possible. mdpi.com The parent closo-dodecaborate anion itself can be electrochemically oxidized, but this typically leads to cage-coupling reactions, forming species like [B₂₄H₂₃]³⁻ rather than modification of a substituent. mdpi.comacs.org

The oxidation of cesium;sulfane;dodecaborate provides a direct pathway to sulfur-bridged dimeric structures. The most common of these is the disulfide dimer, Cs₄[B₁₂H₁₁S-SB₁₂H₁₁], formed through the oxidation of two thiol-functionalized clusters. mdpi.comcambridge.org This reaction can occur upon treatment with mild chemical oxidants or through auto-oxidation in the presence of air. wikipedia.orgmdpi.com

These disulfide bridges are analogous to those found in peptides and proteins, formed from cysteine residues. Current time information in Bangalore, IN. The formation of these dimers links two icosahedral cages, creating a larger, more complex molecule with four negative charges. The disulfide bond itself can be subsequently cleaved under reducing conditions, allowing for the reversible formation of these bridged species. While disulfide dimers are well-documented, other sulfur-bridged polymers are less common but could potentially be formed through the use of linking agents that react with the thiol group on multiple clusters. Shore and co-workers have demonstrated that monofunctionalized clusters can be grafted onto linear polymers, suggesting pathways to more complex polymeric materials. acs.org

Functional Group Interconversion Strategies on the Dodecaborate Cage

Beyond the reactivity of the sulfur substituent, the icosahedral boron cage itself can be functionalized. The twelve B-H vertices of the closo-dodecaborate anion are chemically robust, but can undergo substitution reactions, allowing for the introduction of additional functional groups. mdpi.com

Achieving site-specific functionalization on the highly symmetric dodecaborate cage is a significant synthetic challenge. rsc.org Modern strategies often employ directing groups to control the position of substitution. mdpi.com Amide groups, for instance, can direct transition-metal-catalyzed B-H activation to specific vertices of the cage. researchgate.netrsc.org This catalytic approach allows for the formation of B-C, B-N, and B-Cl bonds with high regioselectivity. researchgate.netmdpi.com

Another strategy involves the use of zwitterionic intermediates, such as aryliodonium derivatives, which activate specific B-H bonds for nucleophilic substitution. Current time information in Bangalore, IN. Computational studies have been crucial in understanding the mechanisms behind this regioselectivity, highlighting concerted iodination-deprotonation pathways. Natural products like menthol (B31143) and camphor (B46023) have also been used as directing groups in catalytic B-H alkylation and annulation reactions, enabling the rapid construction of libraries of substituted clusters. These methods provide powerful tools for creating precisely substituted dodecaborate derivatives, even in the presence of existing functional groups like the thiol.

The presence of a sulfur-containing substituent electronically modifies the entire dodecaborate cage, influencing the reactivity of the remaining B-H bonds. The cluster itself is known to be strongly electron-donating, which increases the nucleophilicity of the attached sulfide (B99878) or selenide (B1212193) group. nih.gov Conversely, the sulfur substituent acts as an electron-withdrawing group relative to hydrogen, which affects the cage's properties.

This electronic perturbation can alter the cage's redox potential. It has been shown that introducing even a single different substituent onto a perfunctionalized dodecaborate cluster can significantly shift its oxidation potential. rsc.orgcas.cz For example, replacing one ether group with a nitro group on a [B₁₂OR)₁₂]²⁻ cluster results in a redox potential shift of +0.5 V. rsc.orgcas.cz This principle suggests that the -SH or -SR group will influence the electrochemical properties of the cage.

The substituent also impacts the chemical reactivity of the cage's B-H bonds towards further substitution. Theoretical and experimental comparisons have been made between the reactivity of the parent dodecaborate anion and its mono-S-substituted derivatives. cas.cz The presence of the sulfur group can change the regioselectivity of subsequent functionalization reactions. For example, in the gas phase, replacing an iodine substituent with a thiocyanate group on a [B₁₂I₁₂]²⁻ cluster leads to fragment ions with significantly different structures and reactivities. acs.org This demonstrates that the electronic influence of the substituent is profound and can be exploited to direct further chemical transformations on the boron cage.

Coordination Chemistry: this compound as a Ligand

The presence of a sulfur-containing functional group, such as a mercapto (-SH) or sulfide (-S-) group, on the closo-dodecaborate anion imparts the ability to act as a ligand, coordinating to various metal centers. The delocalized negative charge of the boron cluster often results in it being a weakly coordinating anion, which can influence the catalytic activity of the complexed metal cation. metu.edu.tr The functional group provides a specific, localized point for coordination, enabling the formation of stable and well-defined metal complexes.

The mercapto group (-SH) on the [B₁₂H₁₁SH]²⁻ anion is a classic Lewis base, capable of forming strong coordinate bonds with a wide array of soft and borderline metal ions. This includes transition metals and some main group elements. While the parent [B₁₂H₁₂]²⁻ anion can coordinate to metals through its B-H bonds, the presence of a sulfur atom provides a more conventional and often more reactive coordination site. cas.cz

Research on related chalcogenocarborane ligands demonstrates their versatility in forming complexes with transition metals, main group elements, and even f-block elements. scispace.com By analogy, sulfur-derivatized dodecaborates are expected to exhibit rich coordination chemistry. For instance, the related germa-closo-dodecaborate reacts with sulfur to form a [S-GeB₁₁H₁₁]²⁻ adduct, which subsequently acts as a ligand to form complexes with palladium (Pd) and platinum (Pt). researchgate.net This highlights the principle of using a heteroatom on the borane (B79455) cage as a coordination point for transition metals.

The coordination can lead to discrete molecular complexes. The synthesis of S-alkyl and S-acyl derivatives of mercaptoundecahydrododecaborate (B1143558) further expands the range of potential ligands, where the sulfur atom can act as a bridging or terminal ligand. mdpi.com The formation of a µ-disulfido-bis(undecahydro-closo-dodecaborate)(4-) anion, [B₁₂H₁₁-S-S-B₁₂H₁₁]⁴⁻, also suggests possibilities for creating bimetallic complexes bridged by the disulfide group. acs.org

Table 1: Examples of Metal Complexation with Functionalized Boron Clusters

| Boron Cluster Ligand | Metal Center | Resulting Complex Type | Reference |

|---|---|---|---|

| [S-GeB₁₁H₁₁]²⁻ | Pd, Pt | Transition Metal Complex | researchgate.net |

| [B₁₂H₁₂]²⁻ | Hg | Main Group Metal Complex | cas.cz |

Metallaboranes are clusters in which one or more boron vertices are replaced by a metal atom. The functionalization of closo-dodecaborate anions is a key step toward creating precursors for more complex metallaborane structures. The reaction of functionalized dodecaborates with metal fragments can lead to the formation of metallaborane analogues where the metal is either coordinated externally to the cage via the functional group or, in some cases, incorporated into the cage framework itself.

The synthesis of metal-rich cobaltaborane clusters from borohydride (B1222165) reagents and cobalt sources illustrates a common route to metallaboranes. mdpi.com Functionalized dodecaborates, such as a sulfur-derivatized cluster, can be viewed as "ligands" that bring the boron cage into the coordination sphere of the metal, potentially facilitating cage insertion or rearrangement to form a true metallaborane. For example, the facile functionalization of metallaboranes has been proposed as a key strategy for enhancing their applicability. core.ac.uk

While direct synthesis of a metallaborane from this compound is not extensively detailed, the chemistry of related systems provides strong precedent. The formation of complexes with metal-germanium bonds from germa-closo-dodecaborate is a clear example of creating a metallo-heteroborane, an analogue to a metallaborane. researchgate.net This suggests that a sulfur atom attached to the dodecaborate cage could similarly direct the formation of a metallaborane where the metal is bonded to the sulfur, creating an exo-polyhedral complex that is a close relative of classic metallaboranes.

Polymerization and Integration into Macromolecular Architectures

The unique properties of boron clusters—including high thermal and chemical stability—make them attractive building blocks for advanced polymers. rsc.orgresearchgate.net Integrating the this compound moiety into macromolecular structures can create Boron Cluster-Containing Polymers (BCCPs) with enhanced characteristics. The sulfur functional group is crucial, providing a reactive site for polymerization reactions.

BCCPs can be synthesized by incorporating functionalized boron clusters into polymeric frameworks, either as part of the main chain, as pendant side groups, or as end groups. acs.orgnih.gov The synthetic strategy depends on the nature and number of functional groups on the dodecaborate cluster. A dodecaborate with a single sulfane group could be attached as a pendant group, while a cluster with two or more reactive sulfur groups could be incorporated into the polymer backbone through step-growth polymerization.

The development of advanced polymerization techniques has enabled the creation of BCCPs with diverse architectures. rsc.org Although much of the literature focuses on carborane-containing polymers, the principles are directly applicable to dodecaborates. acs.orgnih.gov For instance, the mercapto (-SH) group is well-known for its utility in polymer synthesis, such as in thiol-ene "click" chemistry or in the formation of poly(thioether)s. This provides a clear pathway for integrating this compound into various polymer systems. Perfunctionalized dodecaborate clusters have also been shown to initiate polymerization of monomers like styrene (B11656) under certain conditions. caltech.edu

Table 2: Architectures of Boron Cluster-Containing Polymers (BCCPs)

| Polymer Architecture | Description | Role of Functionalized Dodecaborate | Reference |

|---|---|---|---|

| Type I | Cluster in the main chain | Acts as a monomer with at least two reactive sites (e.g., a dithiol derivative). | acs.orgnih.gov |

| Type II | Cluster as a pendant group | Acts as a monomer with one reactive site, attached to a polymerizable group. | acs.orgnih.gov |

| Type III | Cluster as an end group | Used as a capping agent to terminate polymerization. | acs.orgnih.gov |

| Type IV | Cluster as a cross-linker | Connects different polymer chains together. | acs.orgnih.gov |

When a dodecaborate cluster is functionalized with multiple reactive groups, it can act as a molecular cross-linker, connecting polymer chains to form a three-dimensional network. This approach has been demonstrated effectively using perhydroxylated dodecaborate, [B₁₂(OH)₁₂]²⁻, which can serve as an inorganic polyol equivalent to create cross-linked polyurethane materials. researchgate.net The twelve hydroxyl groups on the cluster surface function as cross-linking ligands, creating intricate networks. acs.orgosti.gov

By analogy, a dodecaborate anion functionalized with two or more sulfane (e.g., mercapto) groups could serve as an effective cross-linking agent. Such a molecule could react with polymers containing suitable functional groups (e.g., alkenes or alkyl halides) to form a stable, cross-linked network. This would imbue the resulting material with the inherent thermal stability and robustness of the inorganic boron cluster cage. Cross-coupling reactions involving functionalized carba-closo-dodecaborates have also been developed, further highlighting the utility of these clusters in creating complex, linked architectures. nih.gov The introduction of these inorganic, nanometer-sized clusters as cross-linking points can significantly alter the mechanical, thermal, and chemical properties of the host polymer.

Advanced Material Science Applications

Electrolyte Materials for Solid-State Batteries and Energy Storage Devices

Closo-borates are a promising class of materials for all-solid-state batteries, primarily due to their potential for high ionic conductivity and favorable electrochemical stability. acs.orgscispace.com The development of safe, non-flammable solid electrolytes is a critical step toward next-generation energy storage devices with enhanced energy density and operational safety.

The ionic conductivity in dodecaborate-based electrolytes is intrinsically linked to the dynamic behavior of the [B₁₂H₁₂]²⁻ anion framework. The rotational motion, or reorientation, of these large, cage-like anions is thought to facilitate the diffusive mobility of the charge-carrying cations (e.g., Li⁺, Na⁺).

However, the size of the cation plays a critical role in the resulting conductivity. In a study of hydroxylated closo-dodecaborates, M₂B₁₂(OH)₁₂, researchers found that ionic conductivity decreases as the size of the alkali metal cation (M) increases. The strong and directional interactions between the anion and larger cations like cesium result in a more static and ordered anion framework, which hinders ion movement. Consequently, among the studied derivatives, the cesium compound exhibited the lowest ionic conductivity.

| Cation (M) | Ionic Conductivity (S cm⁻¹) | Trend |

|---|---|---|

| Li | 5.97 × 10⁻⁵ | Highest |

| Na | N/A | ↓ |

| K | N/A | ↓ |

| Cs | 1.60 × 10⁻⁸ | Lowest |

Data sourced from a study on hydroxylated closo-dodecaborates. N/A indicates data not provided in the source.

A critical challenge in the development of all-solid-state batteries is ensuring the chemical and electrochemical stability at the interface between the solid electrolyte and the electrodes. acs.org Undesirable reactions can form resistive layers, increasing impedance and causing rapid capacity loss. osti.gov

Research has shown that dodecaborate-based electrolytes possess superior stability compared to many other classes of solid electrolytes. A comparative study on sodium-ion solid-state batteries investigated the interface between various electrolytes and a sodium metal anode. The study found that a mixed-anion electrolyte containing dodecaborate (B577226), Na₂(B₁₀H₁₀)₀.₅(B₁₂H₁₂)₀.₅, showed no signs of reduction when in contact with the sodium metal. acs.org This exceptional stability resulted in the highest first-cycle Coulombic efficiencies and best capacity retention among the tested materials, highlighting the intrinsic stability of the dodecaborate anion framework against highly reactive alkali metal anodes. acs.org This stability is crucial for achieving long-term, reliable performance in solid-state energy storage devices. acs.orgosti.gov

Catalysis and Photocatalysis

The unique properties of the dodecaborate anion have been leveraged in the design of advanced catalytic systems. Cesium dodecaborate, in particular, has been used as a critical component in preparing highly active and recyclable catalysts for specific chemical transformations. acs.org

Cesium dodecaborate has proven effective in the synthesis of heterogeneous catalysts, where the catalyst is in a different phase from the reactants. Research has demonstrated its use in creating metal nanoparticle-based catalysts. acs.org

Gold Nanocomposites: In 2018, researchers used cesium dodecaborate in a dual role to both prepare highly monodispersed gold nanoparticles (AuNPs) and immobilize them onto the surface of a magnetic substrate. The resulting composite was a highly active and recyclable catalyst. acs.org

Platinum Nanoparticles: A subsequent study showed that cubic platinum nanoparticles capped with cesium dodecaborate could effectively catalyze the direct oxidation of methane (B114726). acs.org

While less specific to the cesium salt, the broader class of dodecaborate anions is also explored in homogeneous catalysis. Their nature as large, chemically robust, and weakly coordinating anions makes them suitable as counterions to stabilize highly reactive cationic transition-metal complexes used in solution-phase catalysis.

The design of active sites is paramount for achieving high efficiency and selectivity in catalysis. Cesium dodecaborate has been instrumental in engineering the active sites of metal-based nanocatalysts. acs.org By acting as a capping and stabilizing agent, it influences the size, shape, and surface properties of the metallic nanoparticles, which function as the active sites. acs.org

This control over the active site has enabled specific and challenging chemical transformations under mild conditions. acs.org

| Catalyst System | Transformation | Conditions | Result |

|---|---|---|---|

| Gold nanoparticles on a magnetic substrate, prepared using Cs₂B₁₂H₁₂ | Selective reduction of nitroaromatic compounds to anilines | N/A | Highly active and recyclable catalyst acs.org |

| Cubic platinum nanoparticles capped with Cs₂B₁₂H₁₂ | Direct oxidation of methane to ethanol (B145695) | Mild (50 °C), using H₂O₂ and O₂ | >97% conversion to ethanol acs.org |

Data sourced from research by the Zhang and Zhou group. acs.org N/A indicates data not provided in the source.

Advanced Sensor Technologies and Sensing Platforms

The application of dodecaborate compounds in advanced sensor technologies is an emerging area of research. acs.org Patents have contemplated the use of dodecaborates in sensor applications, particularly when incorporated into polymer nanocomposites to form sensing films or coatings. google.comgoogle.com The chemical stability and unique supramolecular properties of the dodecaborate cage are key to its function in these platforms. researchgate.net

Specific research, while not always employing the cesium salt directly, demonstrates the utility of the dodecaborate framework in sensor design:

Ion-Selective Sensors: A derivative of the closo-dodecacarborane anion, which shares the same icosahedral cage structure, has been synthesized with a polymerizable group. nih.gov This allows it to be covalently attached to a polymer backbone, serving as a highly stable cation exchanger in ion-selective electrodes and optical sensors (optodes). This approach overcomes the chemical instability of traditional materials. nih.gov

Indicator Displacement Assays: In another sensing strategy, a dodecaborate cluster was functionalized with a dye molecule. acs.org The dodecaborate portion acts as a strong "anchor" that binds tightly within the cavity of a macrocyclic host molecule like cyclodextrin. This binding event alters the photophysical properties of the dye. When a target analyte is introduced that displaces the dye-anchor complex, a detectable change in fluorescence or color occurs, allowing for sensitive detection. acs.org

Optoelectronic and Photofunctional Materials

The development of novel optoelectronic and photofunctional materials is crucial for advancements in lighting, displays, and energy conversion technologies. Dodecaborate clusters, with their unique electronic structures, offer potential in this arena.

While specific studies on the luminescent properties of Cesium;sulfane;dodecaborate are not readily found, research on analogous compounds provides insights into the potential of this class of materials. For instance, the thallium(I) salt of a related carba-closo-dodecaborate, Tl[CB11H12], exhibits strong photoluminescence. researchgate.net This luminescence is attributed to a lone-pair transition on the Tl+ cation, influenced by the surrounding dodecaborate cage. researchgate.net This suggests that the dodecaborate framework can serve as a host for optically active metal ions, and similar properties could potentially be engineered in cesium-based dodecaborate derivatives.

The concept of down-conversion, where higher-energy photons are converted into lower-energy ones, is critical for improving the efficiency of solar cells and in solid-state lighting. While direct down-conversion applications of this compound have not been reported, the general class of closo-borate derivatives has been explored for such purposes. The stable and tunable nature of the dodecaborate cage could allow for the incorporation of luminescent centers, making them candidates for down-conversion materials. Further research is needed to explore the specific luminescent characteristics of cesium dodecaborate and its sulfur-containing derivatives.

The electronic band gap is a fundamental property that determines the suitability of a material for electronic and optoelectronic applications. The ability to tune the band gap allows for the optimization of materials for specific functions. In many semiconductor materials, doping with elements like sulfur has been shown to be an effective method for band gap engineering. For example, sulfur doping in hematite (B75146) (α-Fe2O3) has been demonstrated to monotonically decrease its band gap, enhancing its optical absorption in the visible range. elsevierpure.com Similarly, in ZnO thin films, sulfur inclusion can alter the optical and solid-state characteristics, leading to changes in the band gap energy. chalcogen.ro

While specific data on the tunable electronic band gaps and conductivity of this compound is not available, the principle of tuning electronic properties through functionalization of the dodecaborate cluster is well-established. A review of closo-dodecaborate chemistry indicates the possibility of creating a wide range of derivatives, including those with boron-sulfur bonds. researchgate.net The introduction of sulfur into the dodecaborate cage could potentially alter its electronic structure and, consequently, its band gap and conductivity. The extent of this tuning would depend on the nature and location of the sulfur functionalization on the boron cluster.

| Material System | Dopant/Functionalization | Effect on Band Gap | Reference |

| Hematite (α-Fe2O3) | Sulfur | Monotonic decrease | elsevierpure.com |

| Zinc Oxide (ZnO) | Sulfur | Alteration of band gap | chalcogen.ro |

This table illustrates the general principle of band gap tuning with sulfur in other material systems, suggesting a potential avenue for research in dodecaborate compounds.

Hybrid Materials and Nanocomposites

Hybrid materials and nanocomposites, which combine organic and inorganic components at the nanoscale, often exhibit synergistic properties that are not present in the individual constituents. Cesium dodecaborate has been utilized as a component in the synthesis of nanocomposites. For example, it has been employed in the preparation of core-shell magnetic gold nanocomposites. mdpi.com In this application, the cesium dodecaborate plays a dual role in the formation of highly monodispersed gold nanoparticles and their immobilization on a substrate. mdpi.com

The incorporation of a "sulfane" or sulfur-containing functional group onto the dodecaborate cage could provide additional functionalities for creating novel hybrid materials. Sulfur atoms can act as linking points to other organic or inorganic moieties, enabling the construction of new composite structures with tailored properties. While specific examples of hybrid materials based on this compound are not documented, the versatility of dodecaborate chemistry suggests a rich field for future exploration in this area.

Hydrogen Storage Materials

The development of safe and efficient hydrogen storage materials is a critical challenge for the realization of a hydrogen-based economy. Boron-rich compounds, due to their high hydrogen content by weight, are considered promising candidates. However, the practical application of many borohydrides for hydrogen storage is hampered by the formation of stable intermediates during hydrogen release, which makes the regeneration of the original material difficult.

The dodecahydro-closo-dodecaborate anion, [B12H12]2-, is a known stable intermediate in the thermal decomposition of various metal borohydrides. mdpi.comaps.org The high thermal stability of salts like cesium dodecaborate (Cs2B12H12) presents a thermodynamic sink that can impede the reversibility of hydrogen storage reactions. mdpi.comresearchgate.net Understanding the role and behavior of these dodecaborate intermediates is crucial for designing improved hydrogen storage systems. researchgate.net

Research has also explored the potential of sulfur doping to enhance the hydrogen storage capacity of materials. In the context of biocarbon, sulfur doping has been shown to introduce active sites that improve interactions with hydrogen molecules, leading to increased adsorption performance. mdpi.com While this research is not directly on dodecaborates, it highlights a potential strategy for enhancing the hydrogen storage properties of boron-based materials. The introduction of sulfur into the dodecaborate structure could potentially modify its interaction with hydrogen, although this remains a topic for future investigation.

| Material | Role/Effect in Hydrogen Storage | Reference |

| Cesium dodecaborate (Cs2B12H12) | Stable intermediate hindering reversibility | mdpi.comaps.orgresearchgate.net |

| Sulfur-doped biocarbon | Enhanced hydrogen uptake | mdpi.com |

This table summarizes the role of cesium dodecaborate in hydrogen storage and the potential impact of sulfur doping based on analogous systems.

Future Perspectives and Emerging Research Directions

Development of Highly Selective and Sustainable Synthetic Methodologies

The future of cesium sulfane dodecaborate (B577226) chemistry heavily relies on the development of more efficient, selective, and environmentally friendly synthetic methods. Current research is moving beyond traditional, often harsh, reaction conditions to explore more sustainable pathways. A review of synthetic methods highlights the established routes to form boron-sulfur bonds in various boron clusters, including the dodecaborate anion [B₁₂H₁₂]²⁻. rsc.org Future methodologies are expected to focus on:

Catalytic Approaches: The use of transition metal catalysts could enable milder reaction conditions and higher selectivity for the formation of specific isomers of sulfur-functionalized dodecaborates.

Green Chemistry Principles: The exploration of solvent-free reactions, the use of less toxic reagents, and the development of one-pot syntheses are crucial for making the production of these compounds more sustainable. researchgate.net

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability of synthetic processes.

These advancements will be critical for producing a wider range of tailored sulfur-dodecaborate derivatives for specific applications.

Exploration of Unique Reactivity Patterns for Sulfur-Boron Linkages

The sulfur-boron (B-S) bond in dodecaborate clusters exhibits distinct reactivity that is a fertile ground for further exploration. The sulfur atom can act as a nucleophile or be oxidized to different states, offering a versatile handle for subsequent chemical modifications. Future research will likely focus on:

Reactions with Electrophiles and Nucleophiles: A deeper understanding of the reactivity of mercaptododecaborates with a broader range of electrophiles and nucleophiles will enable the synthesis of more complex and functional molecules. nih.govnih.govjst.go.jp Computational studies can play a significant role in predicting and explaining these reactivity patterns. researchgate.netusd.eduescholarship.orgnih.govresearchgate.net

Redox Chemistry: Investigating the oxidation and reduction of the sulfur center within the dodecaborate framework can lead to the development of novel redox-active materials and catalysts.

Coordination Chemistry: The sulfur atom can serve as a coordination site for metal ions, opening up possibilities for the creation of novel coordination polymers and metal-organic frameworks (MOFs) with unique electronic and catalytic properties. rsc.org

Unraveling these reactivity patterns will be key to designing and synthesizing new functional materials with tailored properties.

Advanced Characterization Techniques for In Situ Monitoring of Reactions and Dynamics

To gain a deeper understanding of the reaction mechanisms and dynamics of sulfur-dodecaborate systems, the application of advanced in situ characterization techniques is crucial. While traditional spectroscopic methods like NMR and IR are valuable for characterizing the final products, in situ monitoring can provide real-time information about reaction intermediates and kinetics. mdpi.comresearchgate.net Future research in this area will likely involve:

In Situ NMR and Raman Spectroscopy: These techniques can be used to follow the progress of reactions in real-time, providing insights into the formation and consumption of different species. researchgate.netrsc.org This information is invaluable for optimizing reaction conditions and understanding complex reaction pathways.

Advanced Mass Spectrometry: Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to identify and characterize transient intermediates in reaction mixtures.

X-ray Absorption Spectroscopy (XAS): Synchrotron-based XAS can provide information about the local electronic and geometric structure of the boron and sulfur atoms during a reaction, offering a powerful tool for mechanistic studies.

The data obtained from these advanced techniques will be instrumental in refining synthetic methodologies and understanding the fundamental reactivity of these compounds.

Integration with Machine Learning and Artificial Intelligence for Predictive Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of materials discovery, and sulfur-dodecaborate chemistry is no exception. By analyzing large datasets of chemical structures and properties, ML models can accelerate the design of new compounds with desired functionalities. nih.govsemanticscholar.org Key areas of development include:

Predictive Modeling: ML algorithms can be trained to predict various properties of sulfur-dodecaborate derivatives, such as their electronic structure, reactivity, and stability. researchgate.netchemistryworld.com This will allow for the rapid screening of virtual libraries of compounds, identifying promising candidates for synthesis and experimental validation.

Reaction Optimization: AI can be used to optimize reaction conditions by exploring a vast parameter space, leading to improved yields and selectivity in the synthesis of these compounds.

De Novo Design: Generative models can be employed to design entirely new sulfur-dodecaborate structures with specific target properties, pushing the boundaries of what is currently achievable.

The synergy between computational modeling and experimental work will undoubtedly accelerate the discovery and development of novel sulfur-dodecaborate materials.

Unveiling Novel Functions in Advanced Materials and Nanotechnology

The unique properties of sulfur-functionalized dodecaborates make them promising candidates for a wide range of applications in advanced materials and nanotechnology. researchgate.net Future research will focus on harnessing these properties to create materials with novel functions:

Nanoparticle Functionalization: Thiolated dodecaborates can be used to functionalize the surface of nanoparticles, imparting new properties and enabling their use in areas such as catalysis, sensing, and drug delivery. jmaterenvironsci.comresearchgate.netnih.govthestudiesjournal.comresearchgate.netresearchgate.net

Sensors: The ability of the sulfur atom to interact with various analytes makes these compounds promising building blocks for the development of chemical and biological sensors. grafiati.com

Catalysis: The tunable electronic properties of sulfur-dodecaborates suggest their potential use as catalysts or catalyst supports in a variety of chemical transformations.

The exploration of these applications is still in its early stages, and significant opportunities exist for the discovery of new and unexpected functionalities.

Interdisciplinary Research with Other Fields of Chemistry and Materials Science

The full potential of sulfur-dodecaborate chemistry will be realized through interdisciplinary collaborations with other fields. The unique properties of these compounds make them relevant to a wide range of scientific disciplines:

Medicinal Chemistry: The high boron content and potential for functionalization make sulfur-dodecaborates attractive for applications in boron neutron capture therapy (BNCT), drug delivery, and bioimaging. mdpi.comresearchgate.netnih.govborates.todaynih.gov

Supramolecular Chemistry: The ability of these clusters to participate in non-covalent interactions can be exploited to create complex self-assembled architectures with interesting properties.

Polymer Chemistry: The incorporation of sulfur-dodecaborates into polymer backbones or as pendant groups can lead to the development of new polymers with enhanced thermal stability, flame retardancy, and other desirable properties.

By fostering collaborations between chemists, materials scientists, biologists, and engineers, the unique properties of cesium sulfane dodecaborate derivatives can be translated into real-world applications that address pressing societal needs.

Q & A

Basic Research Questions